Synthesis Yield Comparison: Ethyl 2-(4-bromo-2-nitrophenoxy)acetate vs. Ethyl 2-(4-nitrophenoxy)acetate
The target compound is synthesized via alkylation of 4-bromo-2-nitrophenol with ethyl bromoacetate, achieving a notably high yield of 97% under mild conditions (DMF, K2CO3, 20-50°C) without requiring further purification . In contrast, the synthesis of the close analog ethyl 2-(4-nitrophenoxy)acetate (lacking the bromine substituent) from 4-nitrophenol and ethyl chloroacetate proceeds with a significantly lower yield of 73.3% under comparable conditions, yielding a crystalline product with a melting point of 75-76°C .
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 97% (reported as crude yield without purification) |
| Comparator Or Baseline | Ethyl 2-(4-nitrophenoxy)acetate: 73.3% |
| Quantified Difference | +23.7 percentage points |
| Conditions | Target: DMF, K2CO3, ethyl bromoacetate, 20-50°C. Comparator: Acetonitrile, K2CO3, KI, ethyl chloroacetate, reflux. |
Why This Matters
A 23.7% higher yield translates directly to reduced raw material costs and less downstream purification burden, making the target compound a more economical choice for large-scale synthesis despite the higher cost of brominated starting materials.
